

Technical Monograph: 3-Chloro-5-nitroaniline[1]

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Compound of Interest

Compound Name:	3-Chloro-5-nitroaniline
CAS No.:	5344-44-5
Cat. No.:	B1584287

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Executive Summary

3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a meta-substituted aniline derivative characterized by its unique electronic push-pull system, featuring an electron-withdrawing nitro group and an electron-donating amino group flanking a chlorine atom.[1][2][3] This specific substitution pattern (3,5-disubstitution relative to the amino group) makes it a critical scaffold in medicinal chemistry, particularly for Type II kinase inhibitors and allosteric modulators where precise steric and electronic complementarity is required.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and pharmaceutical utility of **3-Chloro-5-nitroaniline**, designed for researchers requiring high-fidelity technical data.

Molecular Architecture & Physicochemical Profile

The molecule exhibits a planar aromatic system. The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, significantly deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. The chlorine atom at position 3 provides lipophilicity and a handle for further cross-coupling reactions, while the amino group at position 1 serves as the primary nucleophilic center.

Table 1: Physicochemical Properties

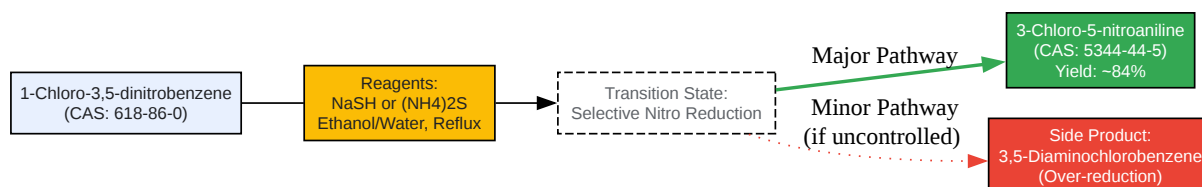
Property	Value	Notes
CAS Number	5344-44-5	
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	
Molecular Weight	172.57 g/mol	
Appearance	Yellow to orange crystalline solid	Color intensifies with oxidation
Melting Point	131 – 134 °C	Distinct from 3-nitroaniline (114°C)
Boiling Point	~332 °C (Predicted)	Decomposes at high temp
pKa	~1.22 (Predicted)	Weakly basic due to -NO ₂ /-Cl electron withdrawal
Solubility	Soluble in DMSO, Ethanol, DCM, EtOAc	Low water solubility

Synthetic Pathways & Manufacturing

The synthesis of **3-Chloro-5-nitroaniline** requires regioselective control to ensure the correct isomerism. The industrial standard involves the Zinin Reduction, where a specific nitro group in a dinitro-precursor is selectively reduced.

Core Synthesis: Selective Reduction

The starting material, 1-chloro-3,5-dinitrobenzene, is symmetrical. Selective reduction of one nitro group is achieved using sulfide-based reducing agents (e.g., sodium hydrogen sulfide or ammonium sulfide) under controlled reflux. This method prevents over-reduction to the diamine (3,5-diaminobenzene).



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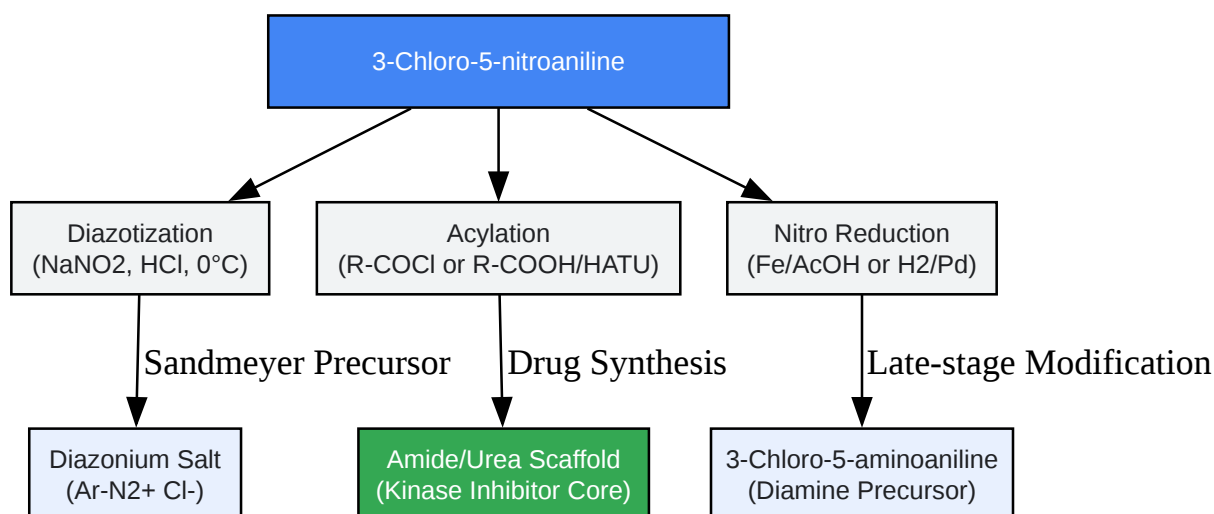
Figure 1: Selective Zinin reduction pathway for the synthesis of **3-Chloro-5-nitroaniline**.

Reactivity Profile & Functionalization

The chemical utility of **3-Chloro-5-nitroaniline** stems from its ability to undergo orthogonal transformations. The amino group can be functionalized or converted, while the nitro group serves as a "masked" amine for later stages.

Key Reaction Classes:

- Sandmeyer/Diazotization: The amino group reacts with NaNO₂/HCl to form a diazonium salt, which can be hydrolyzed to a phenol, coupled to form azo dyes, or substituted with other halides.^[4]
- Amide/Urea Formation: The aniline nitrogen is sufficiently nucleophilic to react with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to form amides and ureas—common pharmacophores.
- Nitro Reduction: Post-functionalization, the 5-nitro group can be reduced (Fe/AcOH or H₂/Pd) to generate a primary amine, enabling the synthesis of complex bis-amide or heterocyclic scaffolds.



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Figure 2: Orthogonal reactivity patterns enabling diverse chemical library generation.

Pharmaceutical Applications

3-Chloro-5-nitroaniline is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets in kinases and helicases.

Type II Kinase Inhibitors

The **3-chloro-5-nitroaniline** motif is frequently used to synthesize "hinge-binder" regions or solvent-exposed tails in kinase inhibitors. The electron-withdrawing nature of the substituents modulates the pKa of the aniline nitrogen, optimizing hydrogen bond donor capability.

- Mechanism: The aniline amine forms a hydrogen bond with the kinase hinge region (e.g., Glu/Met residues).
- Example: Antimalarial kinase inhibitors often utilize this scaffold to achieve selectivity over human kinases.

DHX9 Helicase Inhibitors (e.g., ATX968)

Recent literature identifies this scaffold in the synthesis of ATX968, a potent allosteric inhibitor of the RNA helicase DHX9.

- Workflow: **3-Chloro-5-nitroaniline** is coupled with a thiophene intermediate.^[5] The nitro group is subsequently reduced and sulfonylated to create the final bioactive molecule.
- Significance: This demonstrates the compound's role as a "linker" that positions two pharmacophores in the correct spatial orientation.

Analytical Characterization

To validate the identity of **3-Chloro-5-nitroaniline**, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The aromatic region displays a characteristic AMX spin system (or ABC depending on resolution) due to the non-equivalent protons at positions 2, 4, and 6.

- δ ~7.4 - 7.8 ppm: Three distinct signals corresponding to the aromatic protons.
 - H2 (between Cl and NO₂): Most deshielded (singlet-like or doublet).
 - H4 (between NO₂ and NH₂): Deshielded by NO₂, shielded by NH₂.
 - H6 (between Cl and NH₂): Most shielded due to ortho-amino effect.
- δ ~5.0 - 6.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group (exchangeable with D₂O).

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Parent Ion: [M+H]⁺ = 173.0 (approx).
- Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at m/z 173 and 175.

Safety & Handling (SDS Summary)

Signal Word: DANGER

This compound is acutely toxic and requires strict engineering controls (fume hood, glove box).

Hazard Class	H-Code	Hazard Statement
Acute Toxicity (Oral)	H301	Toxic if swallowed.[6]
Acute Toxicity (Dermal)	H311	Toxic in contact with skin.
Acute Toxicity (Inhalation)	H331	Toxic if inhaled.[7]
STOT - Repeated	H373	May cause damage to organs through prolonged exposure. [7]
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects.[6]

Precautionary Measures:

- PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if powder handling is open, safety goggles.
- Storage: Keep in a dark, inert atmosphere (nitrogen flushed) at room temperature. The compound is light-sensitive and may darken upon oxidation.

References

- PubChem.**3-Chloro-5-nitroaniline** (Compound CID 219615). National Library of Medicine. Available at: [\[Link\]](#)
- Journal of Medicinal Chemistry.Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. (2024).[7] ACS Publications. Available at: [\[Link\]](#)

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